molecular formula C5H11NO B1358080 1,4-Oxazepane CAS No. 5638-60-8

1,4-Oxazepane

Cat. No. B1358080
CAS RN: 5638-60-8
M. Wt: 101.15 g/mol
InChI Key: ZNGWEEUXTBNKFR-UHFFFAOYSA-N
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Description

1,4-Oxazepane is a seven-membered ring compound containing one nitrogen and one oxygen atom in a 1,4-relationship . It has a molecular formula of C5H11NO . Some oxazepanes and their derivatives are already in clinical use, such as the tetracyclic antidepressants amoxapine and nitroxapine, as well as loxapine, which is used to treat schizophrenia .


Synthesis Analysis

The synthesis of 1,4-Oxazepane involves various types of reactions. These include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry . A general strategy has been developed for the stereoselective synthesis of substituted 1,4-oxazepane derivatives through an intramolecular reductive etherification reaction .


Molecular Structure Analysis

The molecular structure of 1,4-Oxazepane consists of a seven-membered ring with one nitrogen and one oxygen atom in a 1,4-relationship . The InChI representation of 1,4-Oxazepane is InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,4-Oxazepane include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry .


Physical And Chemical Properties Analysis

1,4-Oxazepane has a molecular weight of 101.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 21.3 Ų . The exact mass and monoisotopic mass of 1,4-Oxazepane are 101.084063974 g/mol .

Scientific Research Applications

Scientific Research Applications of 1,4-Oxazepane

  • Synthesis Methods

    • New routes for synthesizing 1,4-oxazepane derivatives have been developed, utilizing N-propargylamines as versatile building blocks in organic synthesis, offering high atom economy and shorter synthetic routes (Vessally et al., 2016).
    • A stereoselective synthesis method for substituted 1,4-oxazepane derivatives has been established through intramolecular reductive etherification, examining the effects of various substituents (Gharpure & Prasad, 2013).
  • Chemical Properties and Applications

    • Enantiopure 1,4-oxazepane derivatives were prepared using selenocyclofunctionalization, with their cyclization products showing high yields and diastereoselection, indicating potential for creating precise chemical structures (Nieto et al., 2015).
    • The synthesis of chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde has been described, highlighting the versatility of 1,4-oxazepane in synthesizing complex chemical structures (Das et al., 2010).
    • The synthesis of 1,4-Oxazepane-2,5-diones via cyclization of amino acid precursors has been researched, demonstrating the compound's utility in creating bioactive molecules (Ruysbergh et al., 2017).
  • Biological and Pharmacological Relevance

    • 1,4-Oxazepane derivatives have been explored as dopamine D4 receptor ligands, suggesting their potential use in the development of antipsychotic medications (Audouze et al., 2004).
    • Organocatalytic ring-opening polymerization of N-Acylated-1,4-oxazepan-7-ones for synthesizing poly(ester amide)s reveals the compound's potential in biodegradable material synthesis (Wang & Hadjichristidis, 2020)

Safety And Hazards

1,4-Oxazepane can be irritating to the skin, eyes, and respiratory system . It may have harmful effects if inhaled or swallowed . Prolonged exposure should be avoided, and caution should be used when handling .

Future Directions

The future directions for 1,4-Oxazepane research could involve further exploration of its synthesis methods, as well as its potential applications in the treatment of various conditions . Additionally, more research could be done to fully understand its mechanism of action.

Relevant Papers

  • "Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives"
  • "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines"
  • "Stereoselective Synthesis of Substituted 1,4‐Oxazepanes by Intramolecular Reductive Etherification Reaction"
  • "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands"
  • "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction"

properties

IUPAC Name

1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGWEEUXTBNKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619181
Record name 1,4-Oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Oxazepane

CAS RN

5638-60-8
Record name 1,4-Oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxazepane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
E Vessally, A Hosseinian, L Edjlali, A Bekhradnia… - RSC …, 2016 - pubs.rsc.org
N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles. Due to high atom …
Number of citations: 60 pubs.rsc.org
T Bera, B Singh, TA Hamlin, SC Sahoo… - The Journal of Organic …, 2019 - ACS Publications
A new [3 + 3]- and [3 + 4]-annulation strategy involving azaoxyallyl cation and [1,m]-amphoteric compounds (m = 3,4) is presented. This concise method enables easy assembly of …
Number of citations: 33 pubs.acs.org
G Sharma, JY Park, MS Park - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
Based on the structural estimations of the typical anticonvulsant drugs, a series of 6-amino-1,4-oxazepane-3,5-dione derivatives, novel structures of 7-membered heterocyclic imides, …
Number of citations: 42 www.sciencedirect.com
K Audouze, EØ Nielsen, D Peters - Journal of medicinal chemistry, 2004 - ACS Publications
Since the identification of the dopamine D 4 receptor subtype and speculations about its possible involvement in schizophrenia, much work has been put into development of selective …
Number of citations: 121 pubs.acs.org
CJ Aurell, S Karlsson, F Pontén… - … Process Research & …, 2014 - ACS Publications
A synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid 1 has been developed in 39% yield over seven steps starting from methyl (2R)-glycidate 2. The key step was a lipase-…
Number of citations: 13 pubs.acs.org
G Sharma, JY Park, MS Park - Archives of Pharmacal Research, 2008 - Springer
The N-Acyl-α-aminosuccinimides and N-Acyl-α-aminoglutarimides were reported to exhibit moderate anticonvulsant activities. These compounds were 5-membered or 6-membered α-…
Number of citations: 12 link.springer.com
E Ruysbergh, K Van Hecke, CV Stevens… - The Journal of …, 2017 - ACS Publications
Several natural products containing a 1,4-oxazepane-2,5-dione-core are known. One example is serratin, isolated from Serratia marcescens. Because of the presence of a carboxylic …
Number of citations: 10 pubs.acs.org
P Králová, B Lemrová, M Maloň, M Soural - RSC advances, 2020 - pubs.rsc.org
The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters is reported in this article. Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was reacted with …
Number of citations: 2 pubs.rsc.org
P Ghosh, MJ Deka, AK Saikia - Tetrahedron, 2016 - Elsevier
Lewis acid mediated intramolecular C–O bond formation of alkanol-epoxide leading to substituted morpholine and 1,4-oxazepane derivatives: total synthesis of (±)–Viloxazine …
Number of citations: 27 www.sciencedirect.com
K Ishimoto, K Yamaguchi, A Nishimoto… - … Process Research & …, 2017 - ACS Publications
A practical synthesis of a peripherally selective noradrenaline reuptake inhibitor that has a chiral 6,7-trans-disubstituted-1,4-oxazepane as a new class of scaffold is described. The …
Number of citations: 6 pubs.acs.org

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